molecular formula C10H9ClN2O2 B1463720 Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate CAS No. 885276-62-0

Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate

Cat. No. B1463720
M. Wt: 224.64 g/mol
InChI Key: RFMBIODIWJUHGR-UHFFFAOYSA-N
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Description

Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate is a chemical compound with the following properties:



  • IUPAC Name : Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate

  • Molecular Formula : C<sub>10</sub>H<sub>9</sub>ClN<sub>2</sub>O<sub>2</sub>

  • Molecular Weight : 224.65 g/mol

  • CAS Number : 885276-62-0

  • Physical Form : Solid

  • Storage Temperature : Inert atmosphere, 2-8°C



Molecular Structure Analysis

The compound’s molecular structure consists of an imidazo[1,5-a]pyridine core with a chloro substituent at position 3. The ethyl ester group is attached to the carboxylate moiety. Refer to the chemical structure for visual representation.



Chemical Reactions Analysis

Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and transformations involving the chloro group. Investigating its reactivity and potential applications is essential.



Physical And Chemical Properties Analysis


  • Solubility : Investigate solubility in different solvents.

  • Melting Point : Determine the melting point.

  • Boiling Point : Investigate the boiling point.

  • UV-Vis Absorption : Study its absorption spectrum.

  • Stability : Assess stability under various conditions.


Scientific Research Applications

This compound’s unique structural properties and reactivity make it a valuable tool in the synthesis of various pharmaceutical compounds . For instance, it could be used as a building block in the synthesis of more complex molecules, or as a reagent in certain chemical reactions .

This compound’s unique structural properties and reactivity make it a valuable tool in the synthesis of various pharmaceutical compounds . For instance, it could be used as a building block in the synthesis of more complex molecules, or as a reagent in certain chemical reactions .

Safety And Hazards


  • Hazard Statements : H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)

  • Precautionary Statements : P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, P501

  • MSDS : Refer to the Material Safety Data Sheet for detailed safety information.


Future Directions

Researchers should explore the compound’s potential applications in drug discovery, material science, or other fields. Investigate its biological activity, pharmacokinetics, and potential therapeutic uses.


Remember that this analysis is based on available information, and further research is necessary to fully understand the compound’s properties and applications123. 🧪🔬


properties

IUPAC Name

ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-9(14)8-7-5-3-4-6-13(7)10(11)12-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMBIODIWJUHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680000
Record name Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate

CAS RN

885276-62-0
Record name Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885276-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate
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Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate
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Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate
Reactant of Route 6
Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate

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